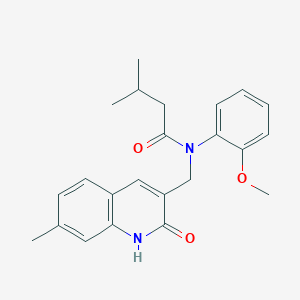![molecular formula C23H28N2O4S B7697800 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide, also known as PEPAM, is a compound that has been extensively studied in scientific research. It is a member of the sulfonamide class of compounds and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA on the receptor and increasing its activity. This leads to an increase in inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide is a useful tool for studying the function of GABA receptors in the brain, and its specific binding to the GABA-A receptor makes it a valuable tool for investigating the molecular mechanisms underlying sedative and anxiolytic effects. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered.
Direcciones Futuras
There are many potential future directions for research involving 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide. One area of interest is the development of new drugs that target the GABA-A receptor and have improved efficacy and fewer side effects. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on the GABA-A receptor and its potential for off-target effects.
Métodos De Síntesis
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide can be synthesized through a multistep process involving the reaction of propylamine, acetone, and 2-phenylethylamine with methanesulfonyl chloride. The resulting compound can then be purified through a variety of methods, including column chromatography.
Aplicaciones Científicas De Investigación
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide has been used extensively in scientific research as a tool to study the function of GABA receptors in the brain. It has been found to bind specifically to the GABA-A receptor, which is the primary target for many anxiolytic and sedative drugs.
Propiedades
IUPAC Name |
3-(benzylsulfamoyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-29-21-13-12-20(23(26)24-15-14-18-8-4-2-5-9-18)16-22(21)30(27,28)25-17-19-10-6-3-7-11-19/h3,6-8,10-13,16,25H,2,4-5,9,14-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIYCONBZQQAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

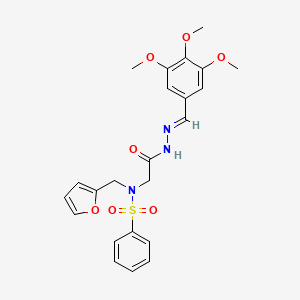

![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
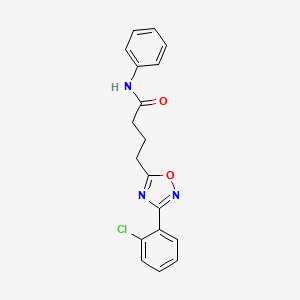
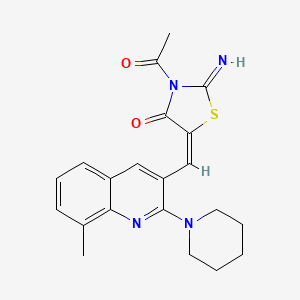
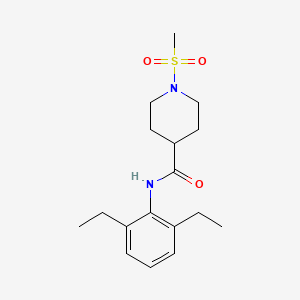

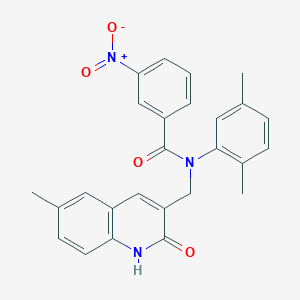

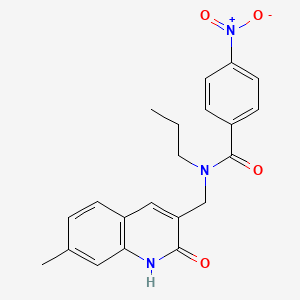
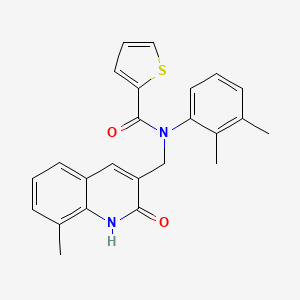
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
